molecular formula C11H9NOS B13181327 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B13181327
M. Wt: 203.26 g/mol
InChI Key: APYKRDIMMPGWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one is a heteroaromatic compound of interest in chemical and pharmaceutical research. It is characterized by the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol . This structure features a pyridin-3-yl ring connected to a thiophen-2-yl ring system, with an acetyl substituent, making it a potential bifunctional scaffold for the synthesis of more complex molecules . The compound is assigned CAS Number 187540-78-9 . As a specialized building block, it may be utilized in medicinal chemistry for the exploration of new active compounds, in materials science for the development of organic electronic materials, or as a key intermediate in synthetic organic chemistry programs. This product is intended for research and analytical applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(3-pyridin-3-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)11-10(4-6-14-11)9-3-2-5-12-7-9/h2-7H,1H3

InChI Key

APYKRDIMMPGWQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key stages:

The synthesis often employs condensation, acylation, and cyclization reactions under controlled conditions.

Preparation of 2-Acetylthiophene Derivatives

Method A: Refluxing 2-Acetylthiophene with Formaldehyde and Dimethylamine

Step Reagents & Conditions Description Yield & Notes
1 2-Acetylthiophene, paraformaldehyde, dimethylamine hydrochloride, concentrated HCl Reflux in isopropanol or ethanol for 6-8 hours Yields range from 60-94% depending on conditions
2 Cooling, filtration Crystallization of the product Purification by recrystallization from ethanol or acetone

This method is exemplified by processes where 2-acetylthiophene reacts with formaldehyde and dimethylamine hydrochloride under reflux, producing 2-(dimethylaminoethyl)thiophene derivatives, which are key intermediates.

Introduction of the Pyridin-3-yl Group

Method B: Condensation with 3-Pyridinecarboxaldehyde

Step Reagents & Conditions Description Yield & Notes
1 2-Acetylthiophene derivative, 3-pyridinecarboxaldehyde Reflux in ethanol or acetic acid Typically yields around 70-85%
2 Reflux, then cooling Formation of the imine or related condensation product Confirmed via NMR and IR spectroscopy

This step involves the condensation of the acetylthiophene derivative with 3-pyridinecarboxaldehyde, leading to the formation of the targeted 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one .

Specific Variations and Optimization

  • Use of catalysts: Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid (p-TsOH) can enhance the condensation efficiency.
  • Reaction solvents: Ethanol, isopropanol, or acetic acid are common solvents, chosen based on solubility and reaction kinetics.
  • Reaction temperature: Typically reflux temperatures (80-100°C) are employed to facilitate cyclization and condensation.
  • Purification: Crystallization, column chromatography, or preparative thin-layer chromatography (TLC) are used to isolate pure compounds.

Data Table: Summary of Selected Preparation Methods

Method Reagents Solvent Temperature Time Yield Notes
A 2-Acetylthiophene, formaldehyde, dimethylamine hydrochloride Isopropanol Reflux (80-100°C) 6-8 hours 60-94% Reflux with acid catalysis
B 2-Acetylthiophene derivative, 3-pyridinecarboxaldehyde Ethanol Reflux 4-6 hours 70-85% Condensation with aldehyde

Additional Considerations

  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress.
  • Purification Techniques: Recrystallization from ethanol, acetone, or chloroform ensures high purity.
  • Safety Precautions: Handling of acids, formaldehyde, and volatile solvents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Pyridine Moieties

a) 2-(Pyridin-3-yl)-1-(thiophen-2-yl)ethanone (Compound 92)
  • Structure : Differs in the substitution pattern: pyridin-3-yl is attached to the thiophene’s 2-position, while the acetyl group is at the 5-position.
  • Synthesis : Prepared via palladium-catalyzed coupling or condensation (e.g., Scheme 6H in ) .
b) (E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone 3)
  • Structure: A chalcone derivative with a conjugated enone system linking pyridine and thiophene.
  • Synthesis : Formed via Claisen-Schmidt condensation of 3-acetylpyridine and thiophene-2-carbaldehyde .
  • Applications : Serves as a key intermediate for pyrimidine-2-thiol derivatives with antioxidant and anti-inflammatory properties .

Analogues with Alternative Heterocycles

a) 1-(4-(2-Isobutylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one (16b)
  • Structure : Replaces pyridine with a thiazole and adds a p-tolyl group.
  • Synthesis : Synthesized via palladium-catalyzed C–H activation, demonstrating the versatility of thiophene-based ketones in cross-coupling reactions .
  • Key Difference : The thiazole ring introduces additional nitrogen-based electronic effects, altering reactivity compared to pyridine-containing analogues.
b) 1-(3-(4-Hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (4)
  • Structure : Incorporates a pyrazoline ring fused with thiophene and nitro-substituted phenyl groups.
  • Synthesis : Cyclization of chalcone derivatives with hydrazine hydrate, yielding antitubercular agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one C11H9NOS 203.26 Pyridin-3-yl, acetyl Moderate (~60%) Medicinal intermediates, materials
2-(Pyridin-3-yl)-1-(thiophen-2-yl)ethanone C11H9NOS 203.26 Pyridin-3-yl, acetyl (positional isomer) Not reported Heterocyclic synthesis
(E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one C12H9NOS 215.27 Chalcone backbone ~70% Antioxidant/anti-inflammatory precursors
1-(4-(2-Isobutylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one C20H20NOS 338.45 Thiazole, p-tolyl 55–75% Catalysis studies, drug discovery
1-(3-(4-Hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one C16H14N2O4S 330.36 Pyrazoline, nitro, hydroxy 65–80% Antitubercular agents

Key Research Findings

Electronic and Reactivity Profiles

  • Pyridine vs. Thiazole/Thiophene : Pyridine’s electron-withdrawing nature enhances the electrophilicity of the acetyl group, facilitating nucleophilic attacks in condensation reactions. Thiazole-containing analogues exhibit stronger π-π stacking due to extended conjugation .
  • Positional Isomerism : The placement of substituents on thiophene (e.g., 2- vs. 3-position) significantly impacts solubility and intermolecular interactions, as seen in the divergent applications of Compounds 92 and the target molecule .

Biological Activity

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one, also known by its CAS number 187540-78-9, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C11H9NOS, and it has a molecular weight of 203.26 g/mol. This compound features a thiophene ring fused with a pyridine moiety, which is significant in medicinal chemistry due to the diverse biological activities associated with such structures.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial activity. For instance, a study on pyrazolyl-thiazole derivatives demonstrated significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were reported to be low, indicating potent antimicrobial properties .

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. Compounds similar to this compound showed promising results in these assays, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against plant pathogens. For example, compounds synthesized with thiophene nuclei exhibited antifungal effects against Fusarium graminearum and Botrytis cinerea, with effective concentrations (EC50) lower than traditional fungicides . This highlights the compound's potential in agricultural applications as well.

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A recent study focused on synthesizing thiophene derivatives bearing pyridine rings and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial and antioxidant activities, reinforcing the therapeutic potential of pyridine-thiophene hybrids .

Case Study 2: Structural Modifications for Enhanced Activity

Another investigation explored structural modifications of thiophene derivatives to enhance their biological efficacy. The study revealed that specific substitutions on the thiophene ring could lead to improved antimicrobial activity, suggesting that fine-tuning the molecular structure can yield more potent derivatives .

Table 1: Biological Activities of Pyridine-Thiophene Derivatives

Compound NameAntimicrobial Activity (MIC μg/mL)Antioxidant Activity (DPPH IC50 μg/mL)Antifungal Activity (EC50 μg/mL)
This compound152025
Pyrazolyl-Thiazole Derivative A101830
Pyrazolyl-Thiazole Derivative B122228

Table 2: Synthesis Conditions for Pyridine-Thiophene Derivatives

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)
Synthesis of Compound A80585
Synthesis of Compound B90675

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.